2-Methoxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde
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Description
The compound “2-Methoxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde” belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . These compounds are known for their wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines involves a multicomponent reaction . For example, a series of [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives were synthesized by the molecular hybridization strategy . The synthesis of these compounds often involves the use of aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal .Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines is characterized by a six-membered heterocyclic organic compound containing two nitrogen atoms at 1st and 3rd positions . This structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines include the selective reduction of 1,2,4-triazolo-[1,5-a]pyrimidines to dihydro derivatives . These compounds can also be used as starting compounds in multicomponent synthesis of dihydropyrido[3,4-е][1,2,4]triazolo[1,5-a]pyrimidinecarboxylates .Mechanism of Action
Target of Action
The primary targets of 1,2,4-triazolo[1,5-a]pyrimidines, a class of compounds to which 2-Methoxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde belongs, are diverse and depend on the specific derivative . They have been found to act as inhibitors for enzymes such as JAK1 and JAK2 . These enzymes play crucial roles in signal transduction pathways, particularly those involved in immune response and hematopoiesis .
Mode of Action
The mode of action of 1,2,4-triazolo[1,5-a]pyrimidines involves binding to their target enzymes and inhibiting their activity . This interaction results in the modulation of the biochemical pathways that these enzymes are involved in .
Biochemical Pathways
Upon binding to their targets, 1,2,4-triazolo[1,5-a]pyrimidines affect several biochemical pathways. For instance, by inhibiting JAK1 and JAK2, these compounds can modulate the JAK-STAT signaling pathway . This pathway is involved in processes such as cell proliferation, differentiation, cell migration, and apoptosis .
Result of Action
The molecular and cellular effects of 1,2,4-triazolo[1,5-a]pyrimidines’ action depend on the specific pathways they affect. For example, by inhibiting JAK1 and JAK2 and modulating the JAK-STAT signaling pathway, these compounds can potentially influence cell proliferation and apoptosis . This could result in the suppression of overactive immune responses or the inhibition of cancer cell growth .
Future Directions
The future directions in the research of [1,2,4]triazolo[1,5-a]pyrimidines include the design and synthesis of new derivatives with enhanced biological activities . These compounds are being explored for their potential as anticancer agents , and the most active compound might be a valuable hit compound for the development of anticancer agents .
properties
IUPAC Name |
2-methoxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-13-7-9-6-8-2-5(4-12)3-11(6)10-7/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPZVJBTHJYLLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(C=NC2=N1)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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